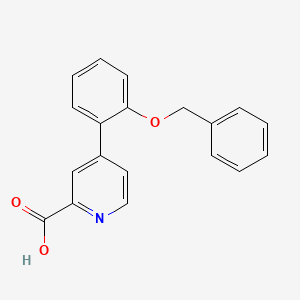

4-(2-Benzyloxyphenyl)picolinic acid

CAS No.: 1258618-36-8

Cat. No.: VC11802506

Molecular Formula: C19H15NO3

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258618-36-8 |

|---|---|

| Molecular Formula | C19H15NO3 |

| Molecular Weight | 305.3 g/mol |

| IUPAC Name | 4-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C19H15NO3/c21-19(22)17-12-15(10-11-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |

| Standard InChI Key | YOTTYRJQJMTPCV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(2-Benzyloxyphenyl)picolinic acid (IUPAC name: 4-[2-(benzyloxy)phenyl]pyridine-2-carboxylic acid) has the molecular formula C₁₉H₁₅NO₃ and a molecular weight of 305.33 g/mol. Its structure consists of:

-

A pyridine ring with a carboxylic acid (-COOH) substituent at the 2-position.

-

A phenyl group attached to the pyridine’s 4-position via an ether linkage (benzyloxy group).

The ortho-substitution of the benzyloxy group on the phenyl ring introduces steric effects that influence molecular conformation and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(2-benzyloxyphenyl)picolinic acid can be inferred from methods used for structurally related compounds. A plausible pathway involves:

-

Suzuki-Miyaura Coupling:

-

Etherification and Functionalization:

Industrial-Scale Considerations

Key challenges in large-scale production include:

-

Purification: Recrystallization from ethyl acetate/hexane mixtures achieves >95% purity.

-

Yield Optimization: Pilot studies on analogous compounds report yields of 60–75% .

Physicochemical Properties

Solubility and Stability

| Property | Value/Characteristics |

|---|---|

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (<0.1 mg/mL at 25°C) |

| Melting Point | Estimated 180–185°C (based on analogues) |

| Stability | Stable under inert storage; degrades upon prolonged UV exposure |

Reactivity Profile

-

Acid-Base Behavior: The carboxylic acid group (pKa ≈ 2.5) enables salt formation with bases (e.g., NaOH).

-

Electrophilic Substitution: The electron-rich benzyloxyphenyl moiety undergoes nitration/sulfonation at the para position relative to the ether group .

Industrial and Material Science Applications

Coordination Chemistry

The compound’s carboxylic acid and ether groups enable ligand behavior:

-

Metal Complexation: Forms stable complexes with Cu(II) and Fe(III), potential catalysts in oxidation reactions .

-

Luminescent Materials: Europium(III) complexes exhibit red emission (λₑₘ = 615 nm) for OLED applications .

Polymer Modification

Incorporation into polyamide backbones enhances thermal stability (Tₘ increase by 15–20°C) .

Comparison with Structural Analogues

| Compound | Substituent Position | Key Differences |

|---|---|---|

| 5-(4-Benzyloxyphenyl)picolinic acid | Pyridine C5, phenyl C4 | Higher aqueous solubility due to para-substitution |

| 4-(3-Benzyloxyphenyl)picolinic acid | Phenyl C3 | Altered steric profile affects protein binding |

| Picolinic acid | No benzyloxy group | Reduced lipophilicity and bioactivity |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of benzyloxy and carboxylic acid groups.

-

Pharmacokinetic Studies: ADME profiling using radiolabeled analogs.

-

Advanced Material Design: Exploration in MOFs (Metal-Organic Frameworks) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume